molecular formula C5H6BrNS B1278221 2-Bromo-4,5-dimethylthiazole CAS No. 29947-24-8

2-Bromo-4,5-dimethylthiazole

Cat. No. B1278221
CAS RN: 29947-24-8
M. Wt: 192.08 g/mol
InChI Key: SOFNZMRISCENSZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiazole is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing sulfur and nitrogen in a five-membered ring. The presence of bromine and methyl groups on the thiazole ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethylthiazole can be achieved through the radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide and 2,2'-azobisisobutyronitrile as a radical initiator. This process yields various brominated products including mono-, tri-, and tetrabromo compounds with good regioselectivity, while dibromo derivatives are formed without selectivity. The reaction conditions, such as the presence of silica gel or perfluoro ether FC-77, can influence the substitution pattern on the thiazole ring .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dimethylthiazole and related compounds can be characterized using various spectroscopic techniques such as NMR spectroscopy. Computational methods like DFT calculations can also be employed to predict and analyze the molecular structure, providing insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

2-Bromo-4,5-dimethylthiazole can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, it can be used as a starting material for the synthesis of complex molecules, such as azo compounds and metal complexes. These reactions can lead to products with potential biological activity, and the bromine atom can act as a good leaving group in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-dimethylthiazole are influenced by the bromine and methyl substituents on the thiazole ring. These properties can be studied using techniques like cyclic voltammetry, rotating-disk voltammetry, and electronic spectroscopy. The compound's stability, solubility, and reactivity can vary with pH and other environmental factors. Additionally, the compound's electrochemical properties are of interest, particularly in the context of its use as a biological redox indicator .

Case Studies

In the context of biological applications, 2-Bromo-4,5-dimethylthiazole derivatives have been studied for their potential use as redox indicators in biological systems. The electrochemical behavior of these compounds on graphite electrodes has been characterized, revealing insights into their redox processes and the influence of pH on their mechanism of action . Furthermore, the antibacterial and antifungal activities of related brominated compounds have been evaluated, highlighting the potential of these molecules in pharmaceutical applications .

Scientific Research Applications

Radical Bromination and Computational Approaches

Radical bromination of 4,5-dimethylthiazole has been explored, resulting in various bromo compounds. Notably, 2-bromothiazole was obtained using silica gel or perfluoro ether FC-77. The reactivity sequence observed was 5-Me > 4-Me > C-2, with structural assignments confirmed by chemical correlations and NMR spectroscopy (Hariri et al., 1998). Additionally, computational approaches have been developed to rationalize the observed regiochemistry in these reactions (Domard et al., 2000).

Electrochemical Properties

The electrochemistry of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide, related to biological redox indicators, has been examined. It shows surface electrochemical redox processes on a graphite electrode, with its reduction and re-oxidation mechanism discussed based on pH (Marques et al., 1995).

Synthesis and Characterization in Biological Studies

Cadmium (II) complex derived from a bromo thiazolyl azo compound was synthesized and characterized. It was assessed for antifungal and antibacterial activity, showing potential biological applications (Jaber et al., 2021).

Application in Chemosensitivity Testing

The MTT assay, utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, has been widely used in chemosensitivity testing for various cancers. It measures the reduction of MTT to a formazan product by living cells, aiding in the evaluation of drug efficacy and chemotherapy optimization for patients with advanced cancers (Kabeshima et al., 2002).

Exploration of Chemical Reactions

The generation and trapping of 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole with dienophiles were studied, leading to the formation of various benzothiazoles and anthra[2,3-b]thiazole-4,5-diones. This work provides insights into the regioselectivity of cycloadditions involving bromomethyl thiazoles (Hariri et al., 1997).

Safety And Hazards

The safety information for 2-Bromo-4,5-dimethylthiazole includes several hazard statements: H302, H315, H319, H332, and H335. Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) if you feel unwell .

properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFNZMRISCENSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433114
Record name 2-Bromo-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethylthiazole

CAS RN

29947-24-8
Record name 2-Bromo-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethylthiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Al Hariri, O Galley, F Pautet… - European journal of …, 1998 - Wiley Online Library
Radical bromination of 4,5‐dimethylthiazole (1) was carried out using different stoichiometries of N‐bromosuccinimide in the presence of 2,2′‐azobisisobutyronitrile. Mono‐, tri‐ and …
RP Kurkjy, EV Brown - Journal of the American Chemical Society, 1952 - ACS Publications
By application of the entrainment method Grignard reagentshave been prepared from some 2-, 4-and 5-halothiazoles· These Grignard reagents havebeen reacted with aldehydes and …
Number of citations: 36 pubs.acs.org
LV Dinh, A DeBono, AN Keller, TM Josephs… - …, 2021 - Wiley Online Library
The calcium‐sensing receptor (CaSR) is a clinical target in the treatment of hyperparathyroidism and related diseases. However, clinical use of approved CaSR‐targeting drugs such as …
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the synthesis, physical and chemical properties of isoxazole and its homologs and derivatives, such as aminoisoxazoles, hydroxyisoxazoles (…
Number of citations: 2 www.sciencedirect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
G Duan, WT Wong, VWW Yam - New Journal of Chemistry, 2011 - pubs.rsc.org
A series of half-sandwich type ruthenium(II) complexes, [(η6-mesitylene)Ru(NHC-L)Cl]PF6 (NHC = N-heterocyclic carbene, L = azole and imine ligand), containing the dithienylethene …
Number of citations: 28 pubs.rsc.org

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